N-Nitrosopipecolic acid
Overview
Description
N-Nitrosopipecolic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Potential for Age-Related Diseases : Nitric oxide and nitroxyl compounds, which include N-Nitrosopipecolic acid, show promise as therapeutic agents for age-related diseases like cancer and neurodegenerative diseases. This is due to their role in managing oxidative stress, which plays a key role in the pathogenesis of these diseases (Oliveira et al., 2018).
Mutagenicity and Carcinogenicity : Studies have found that nitroso-3-pyrrolidinol, a compound related to this compound, is mutagenic in the absence of microsomes. This suggests a role of hydroxylation in the metabolic activation of nitrosopyrrolidine to an ultimate carcinogenic species (Stoltz & Sen, 1977).
Relevance to Human Cancer : Nitrosamino acids, which can include this compound, have been shown to form in high yield in the mammalian stomach, indicating potential relevance to human cancer (Lijinsky et al., 1970).
Food Safety and Preservation : In the context of food safety, the formation of N-nitrosopiperidine, a compound similar to this compound, in dry fermented sausages is influenced by the addition of piperidine. Interestingly, ascorbate acts as a N-nitrosamine scavenger during the early production stages of these sausages (Mey et al., 2014).
Medical Applications : The weak sedative effect of nitrous oxide, a related compound, at certain concentrations, with subjects remaining cooperative and responsive, has been observed. However, the bispectral index (BIS) remains unchanged, making it a non-specific measure of hypnosis (Rampil et al., 1998).
Impact on Nutrition and Metabolism : There is evidence that deficient nutrition increases the inhibitory effect of N-nitrosopiperidine on DNA and RNA synthesis in liver tissue, suggesting that nutrition plays a critical role in how these compounds affect the body (Sharmanov et al., 1984).
Environmental Applications : In environmental contexts, the application of biochar in upland rice soil was found to improve moisture retention and reduce nitrous oxide emissions. This is significant for environmental management as it contributes to more efficient use of nitrogen and reduced applied doses (Petter et al., 2016).
Biodegradability and Water Safety : N-nitrosamines, which include this compound, have been shown to be biodegradable under oxic and anoxic conditions. This ensures their removal to below detection limits in groundwater recharge systems, highlighting their relevance in water safety and environmental health (Drewes et al., 2006).
Mechanism of Action
Target of Action
Nitrosamines, a class of compounds to which 1-nitrosopiperidine-2-carboxylic acid belongs, are known to induce tumors in various organs, including the lung, nasal cavity, esophagus, stomach, and more .
Mode of Action
Nitrosamines, in general, are known to exert their effects through the formation of DNA adducts, leading to mutations and, ultimately, carcinogenesis .
Result of Action
Nitrosamines are known to cause cellular changes that can lead to the development of cancer .
Safety and Hazards
N-Nitrosopipecolic acid is classified as having acute toxicity when ingested . In case of inhalation, it is recommended to move the victim into fresh air and give oxygen if breathing is difficult . If it comes into contact with the skin, it should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water, but vomiting should not be induced .
Future Directions
N-Nitrosamines, including N-Nitrosopipecolic acid, have drawn increased attention after several popular medications were discovered to contain unacceptable levels of nitrosamines, resulting in recalls and new regulatory guidance . Understanding the chemistry of N-nitrosamines will be key to addressing these challenges .
Properties
IUPAC Name |
1-nitrosopiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c9-6(10)5-3-1-2-4-8(5)7-11/h5H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGKTUVITPQPRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021058 | |
Record name | Nitrosopipecolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4515-18-8, 30310-81-7 | |
Record name | N-Nitrosopipecolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4515-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Nitrosopipecolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004515188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Piperidinecarboxylic acid, 1-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030310817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC109550 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109550 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nitrosopipecolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-nitrosopiperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-NITROSOPIPECOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT0I550TQK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can N-Nitrosopipecolic acid be used as a biomarker for any biological processes?
A2: While not directly used as a biomarker itself, this compound is structurally similar to N-nitrosoproline (NPRO), a compound whose urinary excretion is studied as an indicator of endogenous nitrosation. [] This suggests that this compound, due to its similar structure, could potentially be investigated for its relevance as a biomarker in nitrosation processes.
Q2: What is the chemical relationship between this compound and N-nitrosoproline?
A3: Both this compound and N-nitrosoproline belong to the nitrosamine class of compounds. Structurally, this compound can be viewed as a homolog of N-nitrosoproline, containing an additional methylene group (-CH2-) in its ring structure. [] This structural similarity might translate to similarities in their chemical behavior and reactivity.
Q3: Are there established methods to chemically modify this compound?
A4: Yes, this compound can be chemically converted to 1-nitroso-2-aminopiperidine, which can be further isolated as a methyl carbamate derivative. [] This chemical transformation highlights the reactivity of the carboxylic acid group in this compound and provides a basis for potential further derivatizations.
Q4: What is known about the oxidative behavior of this compound?
A5: Research indicates that this compound, like N-nitrosoproline and N-nitrososarcosine, undergoes oxidative decarboxylation, leading to the formation of N-nitrosoimminium ions. [, ] This oxidative pathway is important to understand as it could be relevant to the compound's metabolic fate and potential biological activity.
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